molecular formula C9H6N2O B1514507 Cyanic acid, 2-(cyanomethyl)phenyl ester CAS No. 88975-95-5

Cyanic acid, 2-(cyanomethyl)phenyl ester

Cat. No. B1514507
CAS RN: 88975-95-5
M. Wt: 158.16 g/mol
InChI Key: VTFSLUHREMFJGN-UHFFFAOYSA-N
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Description

Cyanic acid, phenyl ester is a chemical compound with the formula C7H5NO and a molecular weight of 119.1207 . It is a type of cyanate ester, where the hydrogen atom of the cyanic acid is replaced by an organyl group .


Synthesis Analysis

Cyanate ester monomers polymerize by a cyciotrimerization reaction to a cyanurate linked network polymer . The synthesis of organic cyanate esters has been traced as far back as 1857 . In 1963, a very simple and efficient synthesis was reported that avoided the excess oxide problem and was easily adaptable to an industrial scale .


Molecular Structure Analysis

The structure of Cyanic acid, phenyl ester is available as a 2D Mol file or as a computed 3D SD file .

Mechanism of Action

Cyanate esters can be cured and postcured by heating, either alone at elevated temperatures or at lower temperatures in the presence of a suitable catalyst . The chemistry of the cure reaction is a trimerization of three CN groups to a triazine ring .

Future Directions

Cyanate esters have attracted substantial commercial and scientific interest due to their physical properties and polymerization reactivity . They have specific suitability for printed circuit boards installed in critical electrical devices . This property, together with a higher toughness compared to epoxies, also makes it a valuable material in aerospace applications .

properties

IUPAC Name

[2-(cyanomethyl)phenyl] cyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c10-6-5-8-3-1-2-4-9(8)12-7-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFSLUHREMFJGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)OC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00751025
Record name 2-(Cyanomethyl)phenyl cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00751025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanic acid, 2-(cyanomethyl)phenyl ester

CAS RN

88975-95-5
Record name 2-(Cyanomethyl)phenyl cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00751025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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